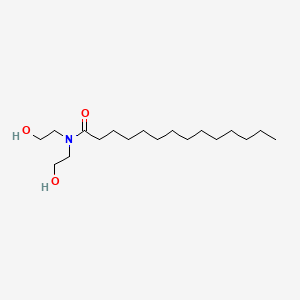

N,N-Bis(2-hydroxyethyl)tetradecanamide

Description

Overview of Research Significance within Amide Chemistry

The significance of N,N-Bis(2-hydroxyethyl)tetradecanamide in amide chemistry is largely linked to its synthesis and its function as a surfactant. The formation of the amide bond is a fundamental reaction, and in the case of this compound, it is typically prepared through the reaction of diethanolamine (B148213) with tetradecanoyl chloride. lookchem.com A modified synthesis has been reported in the context of expanding the chemical diversity of sequence-controlled polymers, where diethanolamine is reacted with myristoyl chloride in dry dichloromethane (B109758) at low temperatures. researchgate.net This highlights its role as a building block in more complex molecular architectures.

From a broader perspective, the study of fatty acid amides, a class to which N,N-Bis(2-hydroxyethyl)tetradecanamide belongs, is an active area of research. Primary fatty acid amides (PFAMs) are recognized as bioactive lipid signaling molecules, with roles in sleep induction and interactions with various receptors. acs.orgresearchgate.net While N,N-Bis(2-hydroxyethyl)tetradecanamide is a tertiary amide and not a primary one, the general interest in fatty acid amides provides a backdrop for its potential biological relevance, although this is an area that remains largely unexplored for this specific compound.

The primary research focus, however, remains on its surfactant properties. Fatty acid diethanolamides are valued for their ability to act as foam boosters, viscosity builders, and emulsifying agents in a variety of formulations. atamanchemicals.com Their non-ionic nature makes them compatible with a wide range of other surfactants and stable in the presence of both acids and bases. atamanchemicals.comnih.gov

Current Research Landscape and Knowledge Gaps

The current research landscape for N,N-Bis(2-hydroxyethyl)tetradecanamide is predominantly application-driven, with a strong emphasis on its use in the cosmetics and detergents industries. atamanchemicals.comresearchgate.net It is a common ingredient in shampoos, hand soaps, and lotions, where it contributes to the product's texture and foaming properties. atamanchemicals.com Its presence has also been noted in metabolite profiling of certain plants, although the significance of this finding is yet to be fully understood.

A significant knowledge gap exists in the fundamental academic research of N,N-Bis(2-hydroxyethyl)tetradecanamide. There is a scarcity of studies focusing on its specific reaction kinetics, detailed mechanistic pathways of its synthesis under various conditions, and its potential for applications beyond its role as a surfactant. While the broader class of fatty acid amides has been investigated for their biological activities, this specific tertiary amide has not been a major focus of such research. acs.orgnih.govmdpi.com

Furthermore, while its physical-chemical properties as a surfactant are utilized in industry, there is a lack of comprehensive academic studies detailing these properties. For instance, detailed investigations into its micellar behavior, phase transitions, and interactions with other molecules at a fundamental level are not widely available in the public domain. This gap in knowledge suggests that while the compound is effective in its current applications, a deeper understanding of its chemical and physical behavior could lead to new and improved uses.

Interactive Data Tables

Below are tables summarizing key information about N,N-Bis(2-hydroxyethyl)tetradecanamide.

Table 1: Chemical and Physical Properties of N,N-Bis(2-hydroxyethyl)tetradecanamide

| Property | Value |

| Molecular Formula | C18H37NO3 |

| Molecular Weight | 315.5 g/mol |

| CAS Number | 7545-23-5 |

| Appearance | Clear, amber-colored liquid |

| Density | 0.97 g/cm³ |

| Boiling Point | 468.2 °C at 760 mmHg |

| Flash Point | 236.9 °C |

| Solubility | Miscible with water |

Data sourced from various chemical databases.

Table 2: Common Synonyms for N,N-Bis(2-hydroxyethyl)tetradecanamide

| Synonym |

| Myristamide DEA |

| Myristic acid diethanolamide |

| N,N-Bis(2-hydroxyethyl)myristamide |

| Myristoyl diethanolamide |

| Tetradecanamide, N,N-bis(2-hydroxyethyl)- |

A comprehensive list of synonyms can be found in chemical databases such as PubChem.

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16-20)15-17-21/h20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDZEPBJPGSFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064740, DTXSID001022431 | |

| Record name | N,N-Bis(2-hydroxyethyl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C14-16, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7545-23-5, 68439-62-3 | |

| Record name | Myristic acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7545-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C14-16, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C14-16, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27YKG23ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Methodologies for N,n Bis 2 Hydroxyethyl Tetradecanamide

Conventional Synthetic Routes to N,N-Bis(2-hydroxyethyl)amides

The most established methods for synthesizing N,N-Bis(2-hydroxyethyl)amides, often referred to as fatty acid diethanolamides, rely on direct amidation reactions. These processes are foundational in the industrial production of surfactants and other chemical intermediates. nih.gov

Amidation Reactions from Fatty Acid Precursors

N,N-Bis(2-hydroxyethyl)tetradecanamide is conventionally synthesized through the amidation of a tetradecanoic acid precursor with diethanolamine (B148213). atlantis-press.com The primary starting materials can be either tetradecanoic acid (myristic acid) itself or, more commonly, its methyl ester derivative, fatty acid methyl ester (FAME). nih.gov The reaction involves the formation of a stable amide bond between the fatty acid's carboxyl group and the secondary amine of diethanolamine. atlantis-press.com This process is a liquid-phase reaction that is fundamentally reversible. nih.gov

The general reaction scheme when starting from a fatty acid methyl ester is as follows: Fatty Acid Methyl Ester + Diethanolamine ⇌ N,N-Bis(2-hydroxyethyl)amide + Methanol (B129727) nih.gov

When using triglycerides as the starting material, the reaction can be performed as a one-pot, solvent-free aminolysis. mdpi.com This approach directly converts the triglyceride into the desired fatty acid diethanolamide and glycerol. researchgate.net

Reaction Conditions and Optimization Strategies in Amide Synthesis

The efficiency and yield of amide synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include temperature, catalyst type and concentration, molar ratio of reactants, and reaction time. rasayanjournal.co.in

Temperature: Amidation reactions are typically conducted at elevated temperatures, generally ranging from 70°C to 160°C. nih.govatlantis-press.com Higher temperatures increase the reaction rate; for instance, conversions of FAME were observed to be higher at 80°C compared to 70°C. nih.gov

Catalysts: Various catalysts are employed to accelerate the reaction. Common choices include basic catalysts like sodium methylate (NaOCH₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). atlantis-press.com Heterogeneous catalysts, such as zinc-doped calcium oxide (Zn/CaO) nanospheroids, have also been shown to be highly efficient, achieving complete conversion of triglycerides in as little as 30 minutes at 90°C. mdpi.com Acid catalysts like sulfuric acid have also been studied. ijirset.com

Molar Ratio and Product Removal: The molar ratio of diethanolamine to the fatty acid precursor is a critical factor. Using an excess of the amine can shift the reaction equilibrium towards the product side, thereby increasing conversion. atlantis-press.com Since the reaction is reversible, a key optimization strategy is the removal of the volatile byproduct, methanol, from the reaction mixture. nih.gov Applying a vacuum or stripping with an inert gas can effectively remove methanol, driving the reaction forward and significantly improving the final conversion rate. nih.gov

Stirring Speed: In a batch reactor, adequate agitation is necessary to ensure a homogeneous reaction mixture. Studies have shown that conversion increases with stirring speed up to an optimal point, beyond which the effect may plateau or even slightly decrease. rasayanjournal.co.in

The following table summarizes various optimized conditions for the synthesis of diethanolamides from different precursors.

| Fatty Acid Precursor | Catalyst | Temperature (°C) | Reaction Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|

| Lauric Acid | Sodium Methylate (0.3-0.5%) | 140-160 | 3-4 | Mole ratio of lauric acid to diethanolamine is 1:1. | atlantis-press.com |

| Fatty Acid Methyl Ester (FAME) | NaOH | 160 | 3 | Increasing the mole ratio of diethanolamine to FAME (up to 5:1) increases conversion. | atlantis-press.com |

| Fatty Acid Methyl Ester (FAME) | Sodium Methoxide (1% w/w) | 70-80 | 8 | Final conversion at 80°C was 83%. Removing methanol byproduct shifts equilibrium forward. | nih.gov |

| Jatropha Oil (Triglyceride) | Zn-doped CaO Nanospheroids | 90 | 0.5 | Catalyst was recyclable for up to six cycles with complete conversion. | mdpi.com |

| FAME from Coconut Oil | Isopropanol (Solvent) | 70-75 | 3 | Optimal stirring speed was 350 rpm, yielding a FAME conversion of up to 97.57%. | rasayanjournal.co.in |

Enzymatic and Biocatalytic Approaches in N-Acylethanolamine Analogue Synthesis

As an alternative to conventional chemical synthesis, enzymatic and biocatalytic methods offer a greener, more selective approach for producing N-acylethanolamine (NAE) analogues. researchgate.net These methods typically operate under milder conditions and can achieve high regio-selectivity, which is particularly advantageous when working with multifunctional molecules. nih.gov

The most common enzymes used for this purpose are lipases, with immobilized Candida antarctica lipase (B570770) B (often known by its commercial name, Novozym 435) being a prominent example. nih.govnih.gov This biocatalyst has been successfully used in the aminolysis of fatty acid esters with various amines, including ethanolamine, to produce the corresponding amides with yields ranging from 41% to 98%. nih.gov The synthesis is based on a direct condensation reaction between a fatty acid or its ester and an alkanolamine. researchgate.net

Optimization of enzymatic synthesis involves several factors:

Enzyme Loading: The amount of enzyme is a key factor, with higher loadings generally facilitating a faster reaction, up to a point where the yield remains stable. nih.gov

Solvent System: The choice of solvent can significantly impact reaction efficiency. Hexane is a commonly used solvent for these reactions. researchgate.netnih.gov In some cases, a solvent-free system can be employed, which simplifies purification and reduces waste. nih.gov

Temperature and Time: Enzymatic reactions are conducted at much lower temperatures than conventional methods, typically between 40°C and 80°C. researchgate.netnih.gov Reaction times can vary from a few hours to 24 hours depending on the specific substrates and conditions. nih.gov

While much of the research focuses on the synthesis of N-acyl monoethanolamines due to their biological significance, the principles of lipase-catalyzed amidation are applicable to the synthesis of diethanolamides as well. nih.govwikipedia.org The high regio-selectivity of enzymes like Novozym 435 in discriminating between amine and hydroxyl groups is a major advantage over traditional chemical methods, which can sometimes produce unwanted ester byproducts. nih.gov

Novel Synthetic Strategies and Derivatization for Expanded Chemical Diversity

The presence of two hydroxyl groups in N,N-Bis(2-hydroxyethyl)tetradecanamide makes it a valuable diol monomer for creating more complex macromolecular structures, such as functional polymers. Modern synthetic strategies leverage this reactivity for applications in materials science and biotechnology.

Modular Strategies for Functional Polymer Integration

Modular approaches in polymer synthesis allow for the creation of diverse functional materials from a single parent polymer. digitellinc.com N,N-Bis(2-hydroxyethyl)amides can be integrated into polymer backbones, most notably to form polyesteramides (PEAs). researchgate.net

In one strategy, a diol monomer like N,N'-bis(2-hydroxyethyl)terephthalamide (a structural analogue of the subject compound) is synthesized and then used in melt condensation polymerization with other monomers like adipic acid and butanediol. researchgate.net This creates PEA prepolymers whose properties can be tuned by altering the molar ratio of the monomers. These prepolymers can then undergo a chain extension reaction to achieve high molecular weights. researchgate.net The diol derived from tetradecanoic acid can similarly act as a building block, introducing long alkyl chains into the polymer backbone, which can influence properties like hydrophobicity and thermal stability.

Another modular approach involves the post-polymerization modification of an activated polymer. digitellinc.comrsc.org For example, a polymer with activated ester groups can be synthesized first. Then, in a subsequent step, various nucleophiles, including amino-alcohols, can be introduced to create a library of functionalized copolymers. digitellinc.com This allows for precise control over the final polymer structure and properties, with the amide-containing unit being added in a modular fashion. rsc.org

Phosphoramidite (B1245037) Formation and Nucleic Acid Functionalization

Phosphoramidite chemistry is the gold-standard method for the automated synthesis of oligonucleotides (short DNA and RNA fragments). nih.govbeilstein-journals.org The core of this method involves using nucleoside phosphoramidites, which are protected nucleosides activated at the 3'-hydroxyl group with a phosphoramidite moiety. wikipedia.org

A molecule containing at least one free hydroxyl group can, in principle, be converted into a phosphoramidite reagent. wikipedia.org This opens the possibility for N,N-Bis(2-hydroxyethyl)tetradecanamide to be used for the functionalization of synthetic nucleic acids. The process would involve:

Protecting one of the two hydroxyl groups on the N,N-Bis(2-hydroxyethyl)tetradecanamide molecule.

Reacting the remaining free hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst. wikipedia.org

The resulting phosphoramidite reagent could then be used in an automated DNA/RNA synthesizer to attach the N,N-Bis(2-hydroxyethyl)tetradecanamide moiety, via a phosphodiester linkage, to the 5' or 3'-end of an oligonucleotide. This would impart the nucleic acid with a long hydrophobic alkyl chain and a free hydroxyl group (from the initially protected group), which could be used for further conjugation. This strategy is used to create oligonucleotides modified with various linkers and functional groups. nih.govnih.gov

Spectroscopic and Chromatographic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of N,N-Bis(2-hydroxyethyl)tetradecanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A key structural feature of N,N-Bis(2-hydroxyethyl)tetradecanamide that influences its NMR spectra is the restricted rotation around the amide (C-N) bond. This phenomenon, common in amides, leads to the non-equivalence of the two N-hydroxyethyl groups at room temperature. st-andrews.ac.uk As a result, the signals corresponding to the methylene (B1212753) groups of these two substituents appear as distinct resonances in both ¹H and ¹³C NMR spectra. st-andrews.ac.uk

In the ¹H NMR spectrum, the protons of the long alkyl chain of the tetradecanoyl group exhibit characteristic signals. The terminal methyl (CH₃) group typically appears as a triplet at approximately 0.8-0.9 ppm. The methylene (CH₂) groups of the fatty acid chain produce a large, overlapping multiplet in the region of 1.2-1.6 ppm. The methylene group alpha to the carbonyl group (α-CH₂) is deshielded and appears as a triplet around 2.2-2.4 ppm.

Due to the restricted amide bond rotation, the four protons of the two N-CH₂ groups and the four protons of the two CH₂-OH groups will each be split into two sets of signals. st-andrews.ac.uk The N-CH₂ protons are expected to resonate as two distinct triplets in the range of 3.3-3.6 ppm, while the CH₂-OH protons would also appear as two separate triplets, typically between 3.6-3.8 ppm. The hydroxyl (-OH) protons will present as a broad singlet, with its chemical shift being dependent on concentration and solvent.

The ¹³C NMR spectrum further confirms the structure. The carbonyl carbon of the amide group is characteristically found in the downfield region, around 174 ppm. semanticscholar.org The carbons of the N-CH₂ and CH₂-OH groups will each show two distinct signals due to the restricted rotation, typically in the range of 40-65 ppm. The carbons of the long alkyl chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Bis(2-hydroxyethyl)tetradecanamide

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Terminal CH₃ | ~0.8-0.9 (t) | ~14 |

| -(CH₂)₁₀- | ~1.2-1.6 (m) | ~22-32 |

| -CH₂-CH₂-C=O | ~1.6-1.8 (m) | ~25 |

| -CH₂-C=O | ~2.2-2.4 (t) | ~36 |

| N-CH₂ (non-equivalent) | ~3.3-3.6 (two t) | ~40-50 (two signals) |

| CH₂-OH (non-equivalent) | ~3.6-3.8 (two t) | ~60-65 (two signals) |

| C=O | - | ~174 |

| -OH | broad s | - |

| (Predicted values are based on typical chemical shifts for similar functional groups and the principles of NMR spectroscopy.) |

A variable temperature NMR study could be employed to investigate the kinetics of the amide bond rotation. st-andrews.ac.uk By increasing the temperature, the rate of rotation increases, leading to the coalescence of the non-equivalent signals into single, time-averaged resonances. st-andrews.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of N,N-Bis(2-hydroxyethyl)tetradecanamide. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

The monoisotopic mass of N,N-Bis(2-hydroxyethyl)tetradecanamide (C₁₈H₃₇NO₃) is 315.2773 g/mol . epa.gov In a typical mass spectrum, the compound can be observed as a protonated molecule [M+H]⁺ at m/z 316.2846 or as a sodiated adduct [M+Na]⁺.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI and APCI are particularly well-suited for a molecule of this nature, often being coupled with liquid chromatography (LC-MS).

The fragmentation pattern in MS/MS experiments provides further structural confirmation. Common fragmentation pathways for fatty acid diethanolamides involve the cleavage of the amide bond and the loss of the hydroxyethyl (B10761427) groups. For N,N-Bis(2-hydroxyethyl)tetradecanamide, characteristic fragment ions would include those resulting from the loss of one or both hydroxyethyl groups, as well as cleavage at the amide linkage, which would generate an acylium ion corresponding to the tetradecanoyl moiety.

Table 2: Experimental LC-MS Data for N,N-Bis(2-hydroxyethyl)tetradecanamide

| Parameter | Value |

| Accession ID | MSBNK-Literature_Specs-LIT00007 |

| Instrument | VG Platform (LC-APCI-Q) |

| Ionization Mode | Positive (APCI) |

| Precursor Type | [M+H]⁺ |

| m/z | 316 |

| Top 5 Peaks (m/z and relative intensity) | 106 (100), 298 (85), 316 (50), 88 (30), 255 (20) |

| (Data sourced from PubChem CID 82045) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of N,N-Bis(2-hydroxyethyl)tetradecanamide will exhibit characteristic absorption bands corresponding to its hydroxyl, amide, and alkyl functionalities.

The most prominent features in the IR spectrum are expected to be:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

N-H Stretch: Since this is a tertiary amide, there will be no N-H stretching band.

C-H Stretch: Sharp bands in the 2960-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.

C=O Stretch (Amide I band): A strong, sharp absorption band typically appearing around 1650-1630 cm⁻¹ is a key indicator of the amide carbonyl group. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond of the amide is expected in the region of 1400-1200 cm⁻¹.

O-H Bend and C-O Stretch: These vibrations, associated with the alcohol functional groups, will appear in the fingerprint region, typically around 1410-1260 cm⁻¹ and 1260-1000 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for N,N-Bis(2-hydroxyethyl)tetradecanamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 | Strong, Broad |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2960-2850 | Strong, Sharp |

| Amide (C=O) | C=O Stretch (Amide I) | 1650-1630 | Strong, Sharp |

| Amide (C-N) | C-N Stretch | 1400-1200 | Moderate |

| Alcohol (C-O) | C-O Stretch | 1260-1000 | Moderate |

| (Predicted values are based on typical IR frequencies for the respective functional groups.) |

Purity Assessment using Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the separation, identification, and quantification of N,N-Bis(2-hydroxyethyl)tetradecanamide, making it an ideal method for purity assessment. thescipub.com High-Performance Liquid Chromatography (HPLC) separates the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. thescipub.com The mass spectrometer then provides mass-to-charge ratio information, which aids in the confident identification of the main compound and any potential impurities.

For the analysis of fatty acid diethanolamides, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water, acetonitrile (B52724), or methanol). thescipub.com The long alkyl chain of N,N-Bis(2-hydroxyethyl)tetradecanamide gives it significant nonpolar character, leading to its retention on the column.

Potential impurities in a sample of N,N-Bis(2-hydroxyethyl)tetradecanamide could include unreacted starting materials like tetradecanoic acid and diethanolamine (B148213), as well as byproducts from side reactions. LC-MS can effectively separate and identify these impurities. The purity of the sample can be determined by calculating the peak area of N,N-Bis(2-hydroxyethyl)tetradecanamide as a percentage of the total peak area of all components detected in the chromatogram. The high resolution and accuracy of modern mass spectrometers can further aid in the identification of unknown impurities by providing their elemental composition. nih.gov

Advanced Analytical Techniques for Detection and Quantification of N,n Bis 2 Hydroxyethyl Tetradecanamide in Complex Matrices

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) for Non-Targeted Analysis

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) stands as a powerful tool for non-targeted analysis, enabling the detection and identification of a wide array of compounds in complex matrices without a priori selection. This approach is particularly valuable for screening emerging contaminants, such as N,N-Bis(2-hydroxyethyl)tetradecanamide, in environmental and biological samples. nih.govacs.org The high resolution and mass accuracy of QTOF-MS allow for the determination of elemental compositions, which, combined with retention time data, provides a high degree of confidence in compound identification. chemrxiv.orgresearchgate.net

In a non-targeted workflow, a sample undergoes extraction and is then injected into the UHPLC system. The separation is typically achieved on a reverse-phase column (e.g., C18), which separates molecules based on their hydrophobicity. A gradient elution with a mobile phase, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is employed to resolve a wide range of analytes. chemrxiv.org The eluent is then introduced into the QTOF mass spectrometer.

For the analysis of fatty acid amides like N,N-Bis(2-hydroxyethyl)tetradecanamide, electrospray ionization (ESI) in positive mode is commonly used. The QTOF analyzer provides full-scan, high-resolution mass spectra. An inter-laboratory study on the determination of various surfactants in wastewater, including the related compound coconut diethanolamide, demonstrated the reliability of liquid chromatography-mass spectrometry (LC-MS) techniques for such analyses. nih.gov In that study, solid-phase extraction (SPE) was used for sample preparation, followed by LC-MS analysis. nih.gov The accurate mass data obtained from QTOF-MS is essential for identifying "known unknowns" or suspected compounds that are not present in standard libraries but are anticipated to be in the sample. nih.gov A study on household cleaning products successfully used LC-QTOF-MS for suspect screening, identifying a related compound, n,n-bis(2-hydroxyethyl)dodecanamide. eeer.org

| Parameter | Typical Value/Condition |

| Chromatography System | UHPLC |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Full Scan, High Resolution |

| Identification | Accurate Mass, Retention Time, Isotopic Pattern, MS/MS Fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. impact-solutions.co.uk However, compounds like N,N-Bis(2-hydroxyethyl)tetradecanamide, which contain polar functional groups (-OH) and have a relatively high molecular weight, exhibit low volatility and are prone to thermal degradation. nih.gov Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC analysis. nih.govthescipub.com

Trimethylsilyl (B98337) Derivatization Procedures

Trimethylsilylation is a common and effective derivatization technique where active hydrogens in the analyte, such as those in hydroxyl groups, are replaced by a trimethylsilyl (TMS) group. nih.gov This process significantly reduces the polarity and increases the volatility of the molecule. nih.govrestek.com

A study on the characterization of fatty diethanolamides synthesized from palm kernel olein specifically outlines the derivatization of the C14:0 diethanolamide, which is N,N-Bis(2-hydroxyethyl)tetradecanamide. thescipub.com The procedure involves reacting the amide with a silylating agent.

Derivatization Protocol: A common procedure involves the use of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). thescipub.comrestek.com

The sample containing N,N-Bis(2-hydroxyethyl)tetradecanamide is dissolved in an appropriate solvent (e.g., dimethylformamide). thescipub.com

The silylating reagent, such as BSTFA, is added to the solution. thescipub.com

The mixture is heated (e.g., at 60°C for 60 minutes) to ensure the reaction goes to completion. restek.com

The resulting solution containing the di-TMS derivative of N,N-Bis(2-hydroxyethyl)tetradecanamide is then injected into the GC-MS system.

The derivatized compound can be separated on a non-polar or medium-polarity capillary column and detected by the mass spectrometer. The resulting mass spectrum will show characteristic fragments that can be used for identification and quantification. nih.gov For the di-TMS derivative of N,N-Bis(2-hydroxyethyl)tetradecanamide, the molecular ion and key fragment ions would be indicative of the structure.

| Reagent | Function |

| N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | Silylating agent, replaces active hydrogens with TMS groups. thescipub.comrestek.com |

| Trimethylchlorosilane (TMCS) | Catalyst, increases the reactivity of the silylating agent. restek.com |

| Dimethylformamide (DMF) or Pyridine | Solvent for the reaction. thescipub.comnih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceedingly complex matrices, such as personal care products or environmental extracts, conventional one-dimensional GC-MS may not provide sufficient resolving power, leading to co-elution of analytes. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity by employing two columns with different stationary phases connected in series via a modulator.

In a typical GCxGC setup, the first-dimension (¹D) column is a standard non-polar column, which separates compounds primarily by their boiling points. The effluent from the ¹D column is collected in fractions by the modulator, which then rapidly re-injects these fractions onto a second, shorter, and narrower microbore column (²D) with a different polarity (e.g., a polar column). This results in a second dimension of separation, typically based on polarity. The result is a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, facilitating identification.

While no specific studies detailing the GCxGC analysis of N,N-Bis(2-hydroxyethyl)tetradecanamide were identified, the technique is highly applicable to the analysis of complex cosmetic formulations where such compounds are found. For instance, the analysis of mascara has shown that Pyrolysis-GCxGC-Time-of-Flight Mass Spectrometry (TOFMS) can separate over 500 components, demonstrating the technique's power in differentiating complex formulations. This approach would be ideal for separating N,N-Bis(2-hydroxyethyl)tetradecanamide from other fatty acid amides, esters, and other ingredients in a cosmetic product or a complex environmental sample, following an appropriate derivatization step as described in section 4.2.

Targeted and Suspect Screening Strategies for Environmental and Biological Samples

Targeted and suspect screening strategies are essential for monitoring known and emerging contaminants in environmental and biological matrices.

Targeted analysis focuses on the quantification of a predefined list of compounds using reference standards. An inter-laboratory study demonstrated that LC-MS is a reliable technique for the determination of surfactants, including coconut diethanolamide (a mixture containing N,N-Bis(2-hydroxyethyl)tetradecanamide), in wastewater at low concentrations. nih.gov In such a workflow, specific precursor-to-product ion transitions are monitored using a tandem mass spectrometer (like a triple quadrupole or QTOF), providing high selectivity and sensitivity for quantification.

Suspect screening , on the other hand, searches for a larger list of suspected compounds for which reference standards may not be available. This approach relies on high-resolution mass spectrometry (HRMS) like UHPLC-QTOF MS. nih.gov A recent study on household cleaning products utilized this technique to identify 48 chemicals, including the related surfactant n,n-bis(2-hydroxyethyl)dodecanamide. eeer.org The identification was based on matching the accurate mass, retention time, and isotopic pattern to a database of suspected compounds. eeer.org Similarly, a non-targeted analysis of urine samples from pregnant women found associations between surfactants and endogenous fatty acid amides, highlighting the utility of these methods for biomonitoring. acs.org

These screening strategies are critical for assessing human and environmental exposure to chemicals from personal care products and other sources. nih.gov

| Screening Type | Objective | Key Technique | Compound List |

| Targeted | Quantify specific, known compounds. | LC-MS/MS, GC-MS | Predefined, with standards. |

| Suspect | Detect and identify expected compounds. | LC-HRMS (e.g., QTOF), GC-HRMS | Large list of suspected compounds. |

| Non-Targeted | Identify any detectable compounds. | LC-HRMS, GC-HRMS | No predefined list. |

Computational Chemistry and Theoretical Modeling of N,n Bis 2 Hydroxyethyl Tetradecanamide

Density Functional Theory (DFT) Applications in Structure-Property Correlation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to predict a variety of molecular properties. For N,N-Bis(2-hydroxyethyl)tetradecanamide, DFT calculations can elucidate fundamental aspects of its chemical reactivity and physical characteristics.

Detailed research findings from DFT studies on analogous long-chain amides and alcohols allow for the inference of key electronic properties of N,N-Bis(2-hydroxyethyl)tetradecanamide. These calculations typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of electronic descriptors.

Key electronic properties that can be determined using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding intermolecular interactions, including hydrogen bonding. For N,N-Bis(2-hydroxyethyl)tetradecanamide, the oxygen and nitrogen atoms of the amide and hydroxyl groups are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl groups would be areas of positive potential.

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low (more negative) | Indicates good electron-donating capability at the amide and hydroxyl groups. |

| LUMO Energy | Relatively high (less negative or positive) | Suggests a lower propensity to accept electrons. |

| HOMO-LUMO Gap | Large | Implies high kinetic stability and low chemical reactivity. |

| Dipole Moment | Significant | Highlights the polar nature of the diethanolamide head group, crucial for its surfactant properties. |

These DFT-derived parameters are instrumental in building a foundational understanding of the molecule's behavior, which can then be used as a basis for more complex simulations and predictive models.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and intermolecular interactions of N,N-Bis(2-hydroxyethyl)tetradecanamide, particularly in relevant environments such as aqueous solutions or at interfaces.

Given its amphiphilic nature, with a long hydrophobic tetradecyl chain and a polar diethanolamide headgroup, MD simulations are especially valuable for understanding its surfactant properties. Simulations can model the self-assembly of these molecules into micelles in aqueous solution or their arrangement at an oil-water interface.

Research on similar non-ionic surfactants has demonstrated that the length of the alkyl chain significantly influences the aggregation behavior and the properties of the resulting interfacial films. A molecular dynamics study on alkanolamides at an oil-water interface revealed that surfactants with an optimal carbon chain length are most effective at reducing interfacial tension. For instance, a dodecanolamide (C12) was found to be optimal in a particular system for chemical flooding applications. nih.gov The tetradecyl (C14) chain of N,N-Bis(2-hydroxyethyl)tetradecanamide would be expected to exhibit strong hydrophobic interactions, driving its aggregation and surface activity.

MD simulations can quantify several key parameters related to intermolecular interactions:

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a reference particle. For N,N-Bis(2-hydroxyethyl)tetradecanamide in water, RDFs can reveal the hydration shell around the polar headgroup and the hydrophobic effect around the alkyl tail.

Hydrogen Bonding Analysis: The simulations can track the formation and lifetime of hydrogen bonds between the hydroxyl groups of the surfactant and water molecules, as well as intermolecular hydrogen bonds between surfactant molecules themselves. These interactions are critical for the stability of micelles and interfacial layers.

Interfacial Tension: For systems modeling an oil-water interface, MD simulations can calculate the reduction in interfacial tension caused by the surfactant, a direct measure of its effectiveness.

The table below summarizes the expected outcomes from MD simulations of N,N-Bis(2-hydroxyethyl)tetradecanamide in an aqueous environment.

| Interaction Type | Simulated Observation | Consequence |

|---|---|---|

| Surfactant-Water | Strong hydrogen bonding between the diethanolamide headgroup and water molecules. | Solubilization of the polar headgroup, enabling surfactant function. |

| Surfactant-Surfactant (Hydrophobic) | Aggregation of the tetradecyl chains to minimize contact with water. | Drives the formation of micelles and adsorption at interfaces. |

| Surfactant-Surfactant (Polar) | Possible hydrogen bonding between hydroxyl groups of adjacent headgroups. | Influences the packing and stability of aggregates and interfacial films. |

These simulations provide a dynamic picture of how N,N-Bis(2-hydroxyethyl)tetradecanamide behaves at the molecular level, explaining its macroscopic properties as a surfactant.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. kean.edu These models are built on the principle that the structure of a molecule dictates its activity. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new or untested compounds. researchgate.net

For N,N-Bis(2-hydroxyethyl)tetradecanamide, QSAR models could be developed to predict various endpoints, such as its biodegradability, skin permeability, or specific toxicological effects. The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally related compounds with measured activity data is compiled. For example, a set of fatty acid amides with known aquatic toxicity data.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity. The model's predictive power is then rigorously validated.

While specific QSAR models for N,N-Bis(2-hydroxyethyl)tetradecanamide are not widely published, general models for the toxicity of aliphatic amides and surfactants exist. These models often find that properties like the logarithm of the octanol-water partition coefficient (log Kow), which represents hydrophobicity, are critical descriptors. The long tetradecyl chain of N,N-Bis(2-hydroxyethyl)tetradecanamide would result in a high log Kow value, which is often correlated with higher potential for bioaccumulation and certain types of toxicity.

The following table illustrates the components of a hypothetical QSAR model for predicting the aquatic toxicity of fatty acid diethanolamides.

| QSAR Component | Example for N,N-Bis(2-hydroxyethyl)tetradecanamide | Role in the Model |

|---|---|---|

| Dependent Variable (Activity) | Fish LC50 (Lethal Concentration, 50%) | The biological endpoint to be predicted. |

| Independent Variable (Descriptor 1) | log Kow | Quantifies hydrophobicity, related to membrane partitioning. |

| Independent Variable (Descriptor 2) | Molecular Weight | Relates to the size of the molecule. |

| Independent Variable (Descriptor 3) | Number of Hydrogen Bond Donors/Acceptors | Quantifies the potential for polar interactions. |

QSAR provides a valuable framework for screening and prioritizing chemicals for further experimental testing based on their predicted activities.

Ecological Structure-Activity Relationships (ECOSAR) for Environmental Prediction

ECOSAR (Ecological Structure-Activity Relationships) is a specialized QSAR-based software program developed by the U.S. Environmental Protection Agency (EPA) to predict the aquatic toxicity of chemicals. epa.gov It classifies chemicals into structural classes and uses class-specific regression equations to estimate acute and chronic toxicity to fish, aquatic invertebrates, and algae. epa.gov

N,N-Bis(2-hydroxyethyl)tetradecanamide falls under the category of non-ionic surfactants in the ECOSAR model. epa.gov The toxicity predictions for this class are often based on the log Kow and structural features like the length of the alkyl chain. epa.gov The model uses these parameters to estimate toxicity values such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population).

For N,N-Bis(2-hydroxyethyl)tetradecanamide, ECOSAR can provide screening-level estimates of its potential environmental hazard. These predictions are valuable for regulatory purposes and for identifying chemicals that may require further ecotoxicological testing. A search of the Canadian Categorization Results database reveals ECOSAR-predicted toxicity values for this specific compound.

The table below presents the ECOSAR-predicted aquatic toxicity data for N,N-Bis(2-hydroxyethyl)tetradecanamide.

| Organism | Endpoint | Predicted Value (mg/L) | Source |

|---|---|---|---|

| Fish | LC50 | 4.085 | oecd.org |

LC50: Lethal Concentration that causes mortality in 50% of the test population over a specified time.

These ECOSAR predictions suggest a moderate level of acute toxicity to fish. It is important to note that these are estimated values and should be used for screening and prioritization. epa.gov The ECOSAR methodology for non-ionic surfactants takes into account the potential for the molecule's hydrophobicity to drive its interaction with biological membranes, which is a primary mode of toxic action for many surfactants.

Structure Activity Relationships and Mechanistic Insights

Influence of Acyl Chain Length on Molecular Interactions and Biological Responses

The 14-carbon saturated acyl chain (tetradecanoyl) of N,N-Bis(2-hydroxyethyl)tetradecanamide is a critical determinant of its physical and biological properties. In the broader class of fatty acid amides, the length of the alkyl chain significantly influences their behavior in various systems. researchgate.netresearchgate.net Generally, a longer alkyl chain increases the hydrophobicity of the molecule, which in turn affects its surface activity and how it packs in self-assembled structures. researchgate.netnih.gov

For alkanolamide surfactants, studies on molecules with varying carbon chain structures have shown that longer chains tend to enhance interfacial activity. researchgate.net This is attributed to stronger van der Waals interactions between the longer hydrocarbon tails, leading to more efficient packing at interfaces like oil-water, which is fundamental to their role as emulsifiers and foam stabilizers. cosmeticsinfo.orgcosmileeurope.eu The tetradecanoyl chain of N,N-Bis(2-hydroxyethyl)tetradecanamide provides a balance of lipophilicity that contributes to its function as a viscosity-increasing agent and surfactant in cosmetic and personal care products. cosmeticsinfo.orgcir-safety.org

The chain length also impacts the thermal properties of these molecules. For instance, an increase in the size of alkyl tail-groups in certain self-assembling systems has been shown to affect the gel thermal stability, with the specific effect being dependent on the polarity of the solvent. mdpi.com In the case of N,N-Bis(2-hydroxyethyl)tetradecanamide, its waxy solid nature at room temperature, with a melting range of 40-54°C, is a direct consequence of the collective intermolecular forces dictated by its C14 chain and polar headgroup. cir-safety.org

Table 1: General Influence of Acyl Chain Length on Physicochemical Properties of Fatty Acid Amides

| Property | Influence of Increasing Acyl Chain Length | Rationale |

| Hydrophobicity | Increases | Larger nonpolar alkyl region. researchgate.net |

| Melting Point | Generally Increases | Stronger van der Waals forces between chains. canada.ca |

| Surface Activity | Generally Increases (to an optimum) | Enhanced interaction at interfaces. researchgate.net |

| Critical Micelle Conc. (CMC) | Decreases | Greater thermodynamic favorability for aggregation. researchgate.net |

| Biodegradability | May Decrease | Increased recalcitrance to microbial enzymes. |

Role of Headgroup Hydrogen Bonding Networks in Self-Assembly and Functional Properties

The diethanolamide headgroup of N,N-Bis(2-hydroxyethyl)tetradecanamide possesses significant potential for forming extensive hydrogen bond networks, which are fundamental to its self-assembly and functional properties. rsc.orgatlantis-press.com This headgroup contains three key sites for hydrogen bonding: the nitrogen atom of the tertiary amide, and the oxygen atoms of the two hydroxyl (-OH) groups, which can act as hydrogen bond acceptors. The hydrogen atoms of the two hydroxyl groups can act as hydrogen bond donors. arpnjournals.org

These hydrogen bonding capabilities are crucial for the molecule's behavior in aqueous environments. The oxygen-containing groups in the headgroup render it hydrophilic, allowing it to form hydrogen bonds with water molecules. atlantis-press.com In self-assembly, intermolecular hydrogen bonds between the amide and hydroxyl groups of adjacent molecules play a structure-directing role. rsc.orgresearchgate.net This, combined with the hydrophobic interactions of the acyl chains, drives the formation of ordered supramolecular structures such as micelles or bilayers in water. nih.gov

The formation of these aggregates is the basis for the compound's surfactant properties. By sequestering the hydrophobic tails in the core of a micelle and exposing the hydrophilic, hydrogen-bonding headgroups to the water, N,N-Bis(2-hydroxyethyl)tetradecanamide can reduce the surface tension of water and stabilize emulsions. cosmileeurope.euatlantis-press.com The network of hydrogen bonds contributes to the stability of these assemblies and influences the viscosity of formulations, which is why it is used as a viscosity-controlling agent. cosmileeurope.eu Spectroscopic analyses of related alkanolamides confirm the presence of N-H (in secondary amides), C=O, and O-H groups involved in the hydrogen bonding that defines their structure and function. arpnjournals.org For tertiary amides like N,N-Bis(2-hydroxyethyl)tetradecanamide, the key interactions involve the amide's carbonyl oxygen and the terminal hydroxyl groups. arpnjournals.org

Table 2: Hydrogen Bonding Sites in N,N-Bis(2-hydroxyethyl)tetradecanamide

| Functional Group in Headgroup | Potential Role in H-Bonding |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor arpnjournals.org |

| Hydroxyl Groups (-OH) | Hydrogen Bond Donor & Acceptor arpnjournals.org |

| Amide Nitrogen (N) | Hydrogen Bond Acceptor (tertiary amide) |

Correlation of Molecular Structure with Biological Activity and Environmental Fate

The specific molecular structure of N,N-Bis(2-hydroxyethyl)tetradecanamide, with its C14 fatty acid tail and diethanolamine (B148213) head, directly correlates with its application-related biological activity and its environmental profile.

Biological Activity: The primary "biological activity" in the context of its use is its function as a surfactant in cosmetic products. cosmileeurope.eu Its amphiphilic structure allows it to act as a foam booster and viscosity-increasing agent. cosmileeurope.eucir-safety.org The long hydrophobic tail interacts with oils and non-polar substances, while the polar headgroup interacts with water, enabling the mixing of otherwise immiscible components. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed fatty acid diethanolamides, including Myristamide DEA, and concluded they are safe for use in cosmetics when formulated to be non-irritating and within specific limits for free diethanolamine. cir-safety.orgnih.gov Skin enzymes (amidases) have the potential to metabolize these compounds back to their constituent parts: diethanolamine and the corresponding fatty acid (myristic acid). cir-safety.org Studies on lauramide DEA (C12) in rats and mice showed that the compound is absorbed, metabolized, and excreted. nih.gov

Environmental Fate: The environmental fate of N,N-Bis(2-hydroxyethyl)tetradecanamide is also a consequence of its structure. Derived from fatty acids, which can be sourced from renewable vegetable oils like coconut oil, it is considered a bio-based surfactant. atlantis-press.compadidehshimi.com This origin is a key factor in its biodegradability. padidehshimi.com

Biodegradability: Fatty acid amides like coconut diethanolamide are reported to be readily biodegradable. padidehshimi.comredox.com The linear alkyl chain is susceptible to microbial degradation, likely through pathways such as β-oxidation, similar to the breakdown of natural fatty acids. nih.gov

Ecotoxicity: Despite its biodegradability, like many surfactants, N,N-Bis(2-hydroxyethyl)tetradecanamide and related compounds can be toxic to aquatic life. redox.com Its surface-active properties can disrupt the cell membranes of aquatic organisms. Safety data for coconut diethanolamide, a mixture containing C14 amides, indicates toxicity to fish, crustaceans, and algae. redox.com

Table 3: Summary of Ecotoxicity Data for a Related Fatty Acid Diethanolamide (Coconut Diethanolamide)

| Test Organism | Endpoint | Result | Exposure Time | Source |

| Fish (Danio rerio) | LC50 | >4.9 mg/L | 96 h | redox.com |

| Crustacea (Daphnia magna) | EC50 | >3.2 mg/L | 48 h | redox.com |

| Algae (Scenedesmus subspicatus) | ErC50 | >18.6 mg/L | 72 h | redox.com |

LC50: Lethal Concentration, 50%. EC50: Effective Concentration, 50%. ErC50: EC50, based on growth rate reduction.

Environmental Fate and Biodegradation Studies

Aerobic and Anaerobic Biodegradation Pathways

The breakdown of N,N-Bis(2-hydroxyethyl)tetradecanamide in the environment is expected to occur through microbial action under both aerobic and anaerobic conditions.

Aerobic Biodegradation

The primary aerobic biodegradation pathway for fatty acid alkanolamides is believed to involve the enzymatic oxidation of the fatty acid chain. Studies on lauramide diethanolamine (B148213) (a C12 analogue) indicate that metabolism proceeds through ω- and (ω-1) to 4-hydroxylation of the alkyl chain, followed by β-oxidation. epa.gov This process shortens the fatty acid chain by sequentially removing two-carbon units, ultimately leading to the formation of smaller, more easily assimilated molecules. The amide linkage in these compounds is reported to be resistant to hydrolysis, suggesting that the diethanolamine headgroup remains intact during the initial stages of degradation. epa.gov

Anaerobic Biodegradation

The degradation of N,N-Bis(2-hydroxyethyl)tetradecanamide under anaerobic conditions is less clear, with some conflicting findings for related compounds. Anaerobic digestion is a multi-step process involving hydrolysis, acidogenesis, acetogenesis, and methanogenesis, carried out by a complex consortium of microorganisms. biorxiv.org

Some studies suggest that related compounds, such as Cocamide MEA (a monoethanolamide), are anaerobically biodegradable. Conversely, Cocamide DEA has been observed to have an inhibitory effect on anaerobic degrading bacteria in some tests. This inhibition could be due to the surfactant properties of the molecule or the potential toxicity of its metabolites to methanogenic archaea. nih.gov The degradation of the diethanolamine portion of the molecule has been studied separately, with research showing that a nitrate-reducing bacterium can degrade diethanolamine under anoxic conditions, using it as a sole carbon and energy source. nih.gov However, the relevance of this pathway to the degradation of the intact amide is dependent on the cleavage of the highly stable amide bond.

Table 1: Summary of Postulated Biodegradation Pathways for Fatty Acid Diethanolamides

| Condition | Proposed Pathway | Key Processes | Metabolites/End Products | Notes |

|---|---|---|---|---|

| Aerobic | Fatty Acid Chain Oxidation | ω-hydroxylation, β-oxidation | Chain-shortened carboxylic acids, CO2, water | Based on studies of lauramide diethanolamine; amide bond is resistant to hydrolysis. epa.gov |

| Anaerobic | Inhibition/Slow Degradation | Methanogenesis, acetogenesis | Methane, CO2, various organic acids | Conflicting data exists; Cocamide DEA has shown inhibitory effects on anaerobic microbes in some studies. |

Environmental Occurrence and Persistence in Various Compartments

The primary route of entry for N,N-Bis(2-hydroxyethyl)tetradecanamide into the environment is through domestic and industrial wastewater. alsglobal.com Its behavior and persistence are highly dependent on the efficiency of wastewater treatment processes.

Wastewater and Sewage Sludge

In wastewater treatment plants (WWTPs), non-ionic surfactants like fatty acid diethanolamides are subjected to biological treatment, primarily in the activated sludge process. Research indicates that Cocamide DEA undergoes quantitative elimination in WWTPs with biological treatment, suggesting high removal efficiency. researchgate.net One study investigating the removal of Cocamide DEA from wastewater using an activated sludge system demonstrated removal efficiencies of up to 97% over 21 days. jeeng.net

Aquatic Compartments

Effluents from WWTPs are the main source of fatty acid diethanolamides in surface waters. The persistence of N,N-Bis(2-hydroxyethyl)tetradecanamide in aquatic environments is expected to be relatively low due to its susceptibility to aerobic biodegradation. For substances classified as readily biodegradable, the environmental half-life in fresh water is often estimated to be in the range of days to weeks. nih.gov

However, there is some conflicting information regarding the potential for bioaccumulation and aquatic toxicity. Environment Canada has classified Cocamide DEA as not suspected to be persistent or bioaccumulative. In contrast, the Danish Environmental Protection Agency has noted its potential for bioaccumulation and classifies it as hazardous to the aquatic environment due to its acute toxicity to aquatic organisms.

Soil Compartment

The application of sewage sludge as an agricultural fertilizer represents a potential pathway for the introduction of N,N-Bis(2-hydroxyethyl)tetradecanamide into the terrestrial environment. In soil, the compound's fate would be governed by a combination of microbial degradation and sorption to soil organic matter. The rate of degradation would be influenced by factors such as soil type, temperature, moisture, and the composition of the microbial community. Specific data on the half-life of N,N-Bis(2-hydroxyethyl)tetradecanamide in soil is not available, but for many organic compounds, the half-life in soil can range from days to several months. mdpi.com

Table 2: Environmental Profile of Cocamide DEA (as a proxy for N,N-Bis(2-hydroxyethyl)tetradecanamide)

| Environmental Compartment | Occurrence & Behavior | Reported Removal/Degradation | Persistence Outlook |

|---|---|---|---|

| Wastewater Treatment Plants | Enters via domestic and industrial discharge. Adsorbs to sludge. | Quantitative elimination reported in activated sludge processes. researchgate.net Up to 97% COD removal in lab-scale reactors. jeeng.net | Low persistence in the aqueous phase of treated effluent. |

| Surface Water | Present in WWTP effluent. | Considered readily biodegradable under aerobic conditions. epa.gov | Not expected to persist. Half-life likely in the range of days to weeks. nih.gov |

| Soil/Sediment | Introduced via sludge application. Adsorption to organic matter is likely. | Biodegradation is expected to be the primary removal mechanism. | Data is limited. Persistence would depend on environmental conditions. |

Applications and Emerging Research Areas

Formulations in Personal Care Products and Surfactant Science

N,N-Bis(2-hydroxyethyl)tetradecanamide, often referred to by its INCI name, Myristamide DEA, is a well-established ingredient in the personal care and cosmetics industry. google.comnih.gov Its primary functions in these formulations are as a surfactant, viscosity-controlling agent, and foam booster. nih.gov As a non-ionic surfactant, it helps to reduce the surface tension between different phases in a product, such as oil and water, enabling the formation of stable emulsions. This property is crucial in products like lotions, creams, and cleansers.

The amphiphilic nature of the molecule, with its long, oil-soluble tetradecanoyl tail and water-soluble diethanolamine (B148213) head, allows it to position itself at the oil-water interface, preventing coalescence and maintaining product consistency. Its ability to increase the viscosity of aqueous solutions makes it a valuable thickener in shampoos, body washes, and liquid soaps, contributing to a desirable texture and feel. Furthermore, it is known to enhance the volume and stability of foam, a key consumer attribute in cleansing products. nih.gov The Cosmetic Ingredient Review (CIR) Expert Panel has assessed diethanolamides, including Myristamide DEA, and concluded them to be safe for use in cosmetics at current practices of use and concentration when formulated to be non-irritating. nih.gov

Table 1: Functions of N,N-Bis(2-hydroxyethyl)tetradecanamide in Personal Care Products

| Function | Mechanism of Action | Product Examples |

|---|---|---|

| Surfactant (Emulsifier) | Reduces interfacial tension between oil and water phases due to its amphiphilic structure. | Creams, Lotions, Makeup |

| Viscosity Control | Increases the thickness of aqueous-based formulations. | Shampoos, Body Washes, Liquid Soaps |

| Foam Booster | Stabilizes bubbles to create a richer, more persistent lather. | Facial Cleansers, Shampoos, Bubble Baths |

| Antistatic Agent | Prevents the buildup of static electricity on hair. | Hair Conditioners, Shampoos |

Role as Emulsifiers and Lubricants in Industrial Applications

The emulsifying and lubricating properties of fatty acid diethanolamides extend to various industrial applications. While specific data on N,N-Bis(2-hydroxyethyl)tetradecanamide is not always singled out from the broader class of C8-C18 fatty acid amides, the functional principles are consistent. These compounds are effective at creating stable oil-in-water or water-in-oil emulsions, which is critical in the formulation of metalworking fluids, textile processing aids, and industrial cleaners.

In metalworking, these emulsions act as coolants and lubricants, reducing friction and wear between the cutting tool and the workpiece. The lubricating properties arise from the formation of a thin, adsorbed film on metal surfaces, which is provided by the long fatty acid chain. Research into structurally similar compounds, such as bis(2-hydroxyethyl)ammonium erucate, has demonstrated excellent lubricity both as a neat lubricant and as an additive in water-based systems. mdpi.com This suggests that the N,N-bis(2-hydroxyethyl) amide structure is effective in reducing friction and wear, properties that are highly valuable in industrial machinery and processing. mdpi.com

Integration into Polymeric Materials and Advanced Functional Composites

An emerging area of application for N,N-Bis(2-hydroxyethyl)tetradecanamide and related fatty acid amides is in the field of polymeric materials. These compounds can be incorporated into plastics as additives to modify their surface properties and processability. One key application is as an antistatic and anti-fogging agent in polymer films, particularly for food packaging. specialchem.comgoogle.com The compound migrates to the polymer surface, where its hydrophilic head groups interact with water droplets, causing them to spread into a thin, transparent film rather than forming opaque fog. google.com This maintains the clarity of the packaging, which is essential for consumer appeal. The European Food Safety Authority (EFSA) has evaluated the safety of related substances, such as N,N-bis(2-hydroxyethyl)stearylamine, for use in food contact materials, indicating their relevance in this sector. nih.gov

Furthermore, research has shown that diethanolamides of other fatty acids, like linoleic acid, can be synthesized and used as monomers to create novel poly(esteramide) resins. researchgate.net These resins, which can incorporate metal ions, have been investigated for use as anticorrosive and antimicrobial binders in industrial coatings. researchgate.net This demonstrates the potential for N,N-Bis(2-hydroxyethyl)tetradecanamide to be chemically integrated into a polymer backbone, creating advanced functional composites with tailored properties. Its role can be more than just a migratory additive; it can be a fundamental building block of the material itself.

Biomass Conversion Processes: Formation in Hydrothermal Liquefaction Biocrudes

N,N-Bis(2-hydroxyethyl)tetradecanamide and similar fatty acid amides are relevant in the context of biorefineries and the conversion of biomass into biofuels and biochemicals. Specifically, these compounds can be synthesized directly from triglycerides, which are the main components of vegetable oils and animal fats, through a process of aminolysis with diethanolamine. Research has demonstrated the one-pot, solvent-free synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from various triglyceride sources using heterogeneous catalysts. mdpi.com

This chemistry is significant in the analysis of biocrudes produced from the hydrothermal liquefaction (HTL) of protein- and lipid-rich biomass, such as microalgae. During HTL, the lipids and proteins break down, and in the presence of nitrogen-containing compounds (from protein degradation) and alcohols (which can be present or formed), various amides can be generated. While not a desired primary product, the formation of fatty acid diethanolamides can occur, and their presence in biocrude affects its properties and subsequent upgrading requirements. Understanding the formation pathways of such compounds is crucial for optimizing biomass conversion processes and for the characterization and utilization of the resulting bio-oils.

Potential in Drug Delivery Systems for Lipophilic Compounds

The unique chemical structure of fatty acid diethanolamides suggests potential applications in the pharmaceutical field, particularly in drug delivery systems for poorly water-soluble (lipophilic) compounds. The ability of these molecules to act as surfactants and emulsifiers is key to this potential. While direct studies on N,N-Bis(2-hydroxyethyl)tetradecanamide are limited, the broader class of fatty acid amides and esters are well-known as skin penetration enhancers in transdermal drug delivery. jddtonline.inforesearchgate.netnih.gov They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing the permeability for drug molecules. jddtonline.infonih.gov

Furthermore, structurally related molecules have been explored as components of advanced drug delivery systems. For instance, N,N-bis-(2-hydroxyethyl)glycine amide (bicine) has been used as a linker in polymer-conjugated prodrugs. google.comepo.org In these systems, a drug is attached to a polymer via the bicine (B94160) linker, creating a prodrug that can release the active pharmaceutical ingredient under specific physiological conditions. google.comepo.org This approach allows for controlled and targeted drug release. Given its amphiphilic nature and its ability to interact with lipid membranes, N,N-Bis(2-hydroxyethyl)tetradecanamide could potentially be investigated for similar roles in formulating nanoparticles, liposomes, or microemulsions to enhance the solubility and bioavailability of lipophilic drugs.

Future Research Directions and Translational Opportunities

Advanced Biocatalytic Synthesis for Sustainable Production

The conventional chemical synthesis of fatty acid diethanolamides often involves high temperatures and pressures, presenting a need for more environmentally benign and sustainable production routes. rasayanjournal.co.in Biocatalytic synthesis, utilizing enzymes, offers a promising alternative, characterized by milder reaction conditions, high specificity, and reduced energy consumption. biosynth.comaise.eu

Future research in this area should focus on the application of lipases for the amidation of tetradecanoic acid or its esters with diethanolamine (B148213). Lipases, such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus (Lipozyme TL IM), have demonstrated efficacy in catalyzing the synthesis of various fatty acid diethanolamides. biosynth.comgoogle.comsummerschool-aidi.it Key research objectives should include the optimization of reaction parameters like temperature, solvent system, and substrate molar ratios to enhance the yield and purity of N,N-Bis(2-hydroxyethyl)tetradecanamide.

Further exploration into enzyme immobilization techniques could lead to improved operational stability and reusability of the biocatalyst, making the process more economically viable for industrial-scale production. google.com The development of solvent-free reaction systems is another critical avenue, minimizing the use of hazardous organic solvents and aligning with the principles of green chemistry. biosynth.com

Table 1: Research Findings on Lipase-Catalyzed Synthesis of Fatty Acid Diethanolamides

| Lipase (B570770) Source | Acyl Donor | Reaction Conditions | Yield | Reference |

| Candida antarctica (Novozym 435) | Hexanoic acid | 50°C, 24h, acetonitrile (B52724) | 76.5% | google.com |

| Candida antarctica (Novozym 435) | Lauric acid | 50°C, 24h, acetonitrile | 49.5% | google.com |

| Thermomyces lanuginosus (Lipozyme TL IM) | Calophyllum inophyllum L. kernel oil | 40°C, 2h | 44% | biosynth.com |

Deeper Mechanistic Elucidation of Biological Interactions

While N,N-Bis(2-hydroxyethyl)tetradecanamide is used in topical products, a detailed understanding of its interactions with the skin at a molecular level remains an area for further investigation. A key hypothesis is the potential for enzymatic hydrolysis by amidases present in the skin, which could break down the amide bond to form diethanolamine and tetradecanoic acid. cir-safety.orgmyskinrecipes.com Future studies should aim to confirm and characterize the activity of skin amidases on this specific compound.

Research should also delve into the interaction of N,N-Bis(2-hydroxyethyl)tetradecanamide with the lipids of the stratum corneum. Understanding how this molecule influences the organization and fluidity of the skin's lipid matrix is crucial for substantiating its effects on skin barrier function. nih.govnih.gov Techniques such as Fourier-transform infrared spectroscopy (FTIR) and small-angle X-ray diffraction (SAXD) could be employed to study these interactions in ex vivo skin models. nih.gov Such research could lead to the development of more effective and targeted skincare formulations.

Comprehensive Environmental Impact and Risk Assessment Methodologies

The widespread use of surfactants in consumer products necessitates a thorough evaluation of their environmental fate and potential impact. nih.gov For N,N-Bis(2-hydroxyethyl)tetradecanamide, future research should focus on implementing comprehensive environmental risk assessment methodologies. This includes the application of established frameworks such as the Persistence, Bioaccumulation, and Toxicity (PBT) assessment. nih.gov

A crucial component of this is determining the biodegradability of the compound under various environmental conditions, including aerobic and anaerobic scenarios in water and soil. Standardized tests, like the OECD 301 for ready biodegradability, should be conducted. covalo.com Furthermore, a complete Life Cycle Assessment (LCA) would provide a holistic view of the environmental footprint of N,N-Bis(2-hydroxyethyl)tetradecanamide, from raw material sourcing and manufacturing to its use and disposal. summerschool-aidi.itplos.org

Ecotoxicity studies are also vital to establish the Predicted No-Effect Concentrations (PNEC) for various aquatic and terrestrial organisms. ctpa.org.uk This data, combined with predicted environmental concentrations (PEC), will enable a more accurate risk characterization.

Table 2: Ecotoxicity Data for Related Fatty Acid Diethanolamides

| Compound | Organism | Endpoint | Value | Reference |

| Cocamide DEA | Danio rerio (fish) | LC50 (96h) | >4.9 mg/L | nih.gov |

| Cocamide DEA | Daphnia magna (crustacean) | EC50 (48h) | >3.2 mg/L | nih.gov |

| Cocamide DEA | Scenedesmus subspicatus (algae) | ErC50 (72h) | >18.6 mg/L | nih.gov |

Development of Tailored Derivatives for Specific Applications